molecular formula C11H15BrN2O B1393178 2-Amino-5-bromo-N,N-diethylbenzamide CAS No. 1263376-84-6

2-Amino-5-bromo-N,N-diethylbenzamide

Cat. No. B1393178
Key on ui cas rn: 1263376-84-6
M. Wt: 271.15 g/mol
InChI Key: VDRQPOBAUKPRCP-UHFFFAOYSA-N
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Patent
US09133224B2

Procedure details

A solution of 5-Bromoisatoic anhydride (2.00 g, 8.26 mmol) in THF (53.62 mL, 661.1 mmol) was treated with diethylamine (1.28 mL, 12.40 mmol) and allowed to stir overnight at rt. The mixture was concentrated in vacuo and purified using a Teledyne ISCO Combiflash® Rf system [0→4% MeOH in DCM] to afford 326 mg of the title compound (15%). 1H NMR (400 MHz, CD3OD) δ 7.24 (dd, J=2.27, 8.84 Hz, 1H), 7.13 (d, J=2.27 Hz, 1H), 6.71 (d, J=8.59 Hz, 1H), 3.43 (br. s., 4H), 1.18 (br. s., 6H). MS (ESI): m/z 271.41 [M+H]+. UPLC: tR=1.09 min (UPLC-SQD: analytical—2 min).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
53.62 mL
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9]C(=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=O.C1COCC1.[CH2:19]([NH:21][CH2:22][CH3:23])[CH3:20]>>[NH2:11][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:13][C:6]=1[C:7]([N:21]([CH2:22][CH3:23])[CH2:19][CH3:20])=[O:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Quantity
53.62 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.28 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)N(CC)CC)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 326 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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